1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one
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Overview
Description
1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one is a complex organic compound featuring multiple cyclic structures, including cyclopropyl and benzodiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl group, which can be introduced via cyclopropanation reactions. The benzodiazol group can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and carboxylic acids. The azetidinyl and pyrrolidinone groups are then introduced through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl and benzodiazol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one
- Cyclopropyl-1H-benzimidazole derivatives
- Azetidinyl-pyrrolidinone analogs
Uniqueness
This compound is unique due to its combination of multiple cyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20-18(9-10-23(20)14-7-8-14)22-11-15(12-22)24-17-4-2-1-3-16(17)21-19(24)13-5-6-13/h1-4,13-15,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZJMWYZPOPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CCN(C5=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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